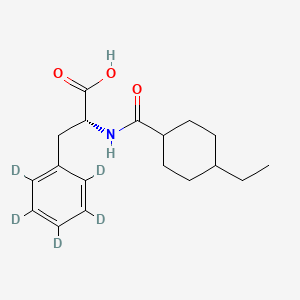
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol is a synthetic organic compound that features a pyridine ring, a butanol chain, and a tert-butyloxycarbonyl (Boc) protected amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-pyridinecarboxaldehyde and tert-butyl carbamate.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3-pyridinecarboxaldehyde with tert-butyl carbamate in the presence of a base like sodium hydride.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding alcohol.
Protection: The amine group is protected using tert-butyl chloroformate to form the Boc-protected amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures ensures consistency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The alcohol group in 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced further to modify the pyridine ring or the alcohol group.
Substitution: The Boc-protected amine group can undergo nucleophilic substitution reactions, especially after deprotection.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Deprotection of the Boc group can be achieved using acids like trifluoroacetic acid, followed by nucleophilic substitution using various electrophiles.
Major Products
Oxidation: Formation of 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-butanone.
Reduction: Formation of 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-butane.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
In chemistry, 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its pyridine ring is particularly useful in binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structural features make it a promising scaffold for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its synthesis and reactions are optimized for large-scale production, making it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the Boc-protected amine group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(2-pyridyl)-1-butanol: Similar structure but with a 2-pyridyl group instead of a 3-pyridyl group.
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(4-pyridyl)-1-butanol: Similar structure but with a 4-pyridyl group.
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-2-butanol: Similar structure but with a different position of the alcohol group.
Uniqueness
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol is unique due to its specific substitution pattern, which influences its reactivity and interactions. The position of the pyridine ring and the Boc-protected amine group provides distinct chemical and biological properties compared to its analogs.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
CAS番号 |
1346603-44-8 |
|---|---|
分子式 |
C15H24N2O3 |
分子量 |
280.368 |
IUPAC名 |
tert-butyl N-(4-hydroxy-4-pyridin-3-ylbutyl)-N-methylcarbamate |
InChI |
InChI=1S/C15H24N2O3/c1-15(2,3)20-14(19)17(4)10-6-8-13(18)12-7-5-9-16-11-12/h5,7,9,11,13,18H,6,8,10H2,1-4H3 |
InChIキー |
IKOIPSXXUBXHSE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N(C)CCCC(C1=CN=CC=C1)O |
同義語 |
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-Amino-1-[4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrimidin-2-one](/img/structure/B585919.png)
